3H-Imidazo[4,5-c]pyridine-6-carboxylic acid, commonly referred to as spinacine, is a naturally occurring amino acid. [ [] ] It is classified as a heterocyclic compound, containing both nitrogen and carbon atoms in its ring structure. Spinacine is a derivative of histidine and is found in various biological systems. It plays a role in scientific research as a building block for the synthesis of more complex molecules with potential biological activity. [ [] ]
This compound falls under the category of heterocycles, specifically imidazo[4,5-c]pyridines, which are known for their diverse pharmacological properties. They are often explored in medicinal chemistry for their potential applications in treating various diseases, including cancer and neurological disorders.
The synthesis of 3H-imidazo[4,5-c]pyridine-6-carboxylic acid typically involves several methods:
The molecular structure of 3H-imidazo[4,5-c]pyridine-6-carboxylic acid features a fused bicyclic system comprising an imidazole ring fused to a pyridine ring. The key structural components include:
3H-imidazo[4,5-c]pyridine-6-carboxylic acid can participate in several chemical reactions:
The mechanism of action for 3H-imidazo[4,5-c]pyridine-6-carboxylic acid primarily involves its interaction with GABA A receptors:
The stability of this compound is best maintained under inert atmospheric conditions at controlled temperatures (typically between 2–8 °C) to prevent degradation .
3H-Imidazo[4,5-c]pyridine-6-carboxylic acid exhibits several notable physical and chemical properties:
The scientific applications of 3H-imidazo[4,5-c]pyridine-6-carboxylic acid are diverse and significant:
The imidazopyridine scaffold represents a privileged heterocyclic system in medicinal chemistry, characterized by the fusion of imidazole and pyridine rings. Among its isomers, 3H-imidazo[4,5-c]pyridine-6-carboxylic acid stands out due to the strategic positioning of its carboxylic acid moiety at the 6-position. This specific derivative enables precise interactions with biological targets through hydrogen bonding and ionic interactions, while the fused bicyclic core provides structural rigidity essential for molecular recognition. Its unique architecture bridges the properties of electron-rich imidazole and electron-deficient pyridine, creating a versatile pharmacophore with tunable electronic properties [1] [5].
Core Architecture and Tautomerism:3H-Imidazo[4,5-c]pyridine features a bicyclic system where the pyridine ring is fused with imidazole at bonds 4 and 5 (positions c and d). The 6-carboxylic acid substituent introduces a polar, ionizable group that significantly influences the molecule’s electronic distribution and solubility. Tautomerism arises at N3-H, allowing proton migration between N1 and N3, which affects electron density across the ring system. This tautomeric equilibrium modulates binding affinity toward biological targets like enzymes and receptors [5] .
Key Structural Features:
Table 1: Structural and Physicochemical Properties
Property | Value/Characteristic | Biological Implication |
---|---|---|
LogP (Calculated) | -0.2 to 0.89 (XLOGP3) | Moderate lipophilicity for membrane permeability |
Hydrogen Bond Donors | 2–3 (COOH + NH) | Strong target binding via H-bonding |
TPSA | ~78.87 Ų | Enhanced solubility |
pKa (COOH) | ~4.0 (estimated) | Ionizable at physiological pH |
Synthetic Versatility:The carboxylic acid group enables diverse derivatization:
Early Milestones:The first reported syntheses of imidazo[4,5-c]pyridines emerged in the 1980s, primarily as intermediates for antiviral agents. A breakthrough occurred with EP0245637A1 (1987), which disclosed tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid derivatives as potent antihypertensive agents acting via angiotensin II receptor antagonism. This patent highlighted the scaffold’s dual affinity for AT1/AT2 subtypes, attributed to the carboxylic acid’s ionic interaction with receptor residues [6].
Key Derivatives and Therapeutic Applications:1. Antihypertensive Agents:- EMD 90423: A 4,5,6,7-tetrahydro derivative (potassium salt) demonstrated nanomolar affinity for angiotensin receptors (AT1 IC₅₀ = 4.7 nM; AT2 IC₅₀ = 3.5 nM). Its efficacy in cynomolgus monkeys established the scaffold’s potential for cardiovascular therapeutics [4] [6].
Synthetic Evolution:
Table 2: Historical Milestones in Derivative Development
Year | Derivative | Therapeutic Application | Key Advancement |
---|---|---|---|
1987 | Tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylates | Hypertension | Dual AT1/AT2 antagonism |
2019 | CATF-PMN (Rexinoid) | Cancer/metabolic diseases | Reduced teratogenicity vs. bexarotene |
2021 | Amino-substituted tetracyclic derivatives | Antiproliferative agents | DNA/RNA binding & kinase inhibition |
Multitarget Engagement:The 6-carboxylic acid group is pivotal for target selectivity and potency across diverse target classes:
Design Strategies for Enhanced Bioactivity:
Table 3: Receptor Affinity Profiles of Key Derivatives
Derivative | Primary Target | Affinity/IC₅₀ | Biological Outcome |
---|---|---|---|
EMD 90423 | Angiotensin II AT1 Receptor | 4.7 nM | Antihypertensive effects in primates |
CATF-PMN | Retinoid X Receptor (RXR) | Partial agonist (EC₅₀ = 0.3 μM) | Reduced zebrafish teratogenicity |
c-Met Kinase Inhibitors | c-Met kinase | <100 nM | Suppression of lung cancer cell growth |
Emerging Applications:Recent studies emphasize non-covalent nucleic acid interactions:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7